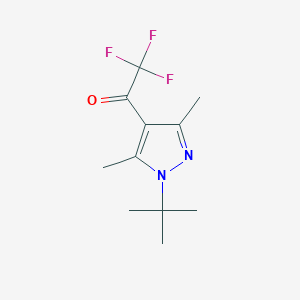

1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one

CAS No.: 1315366-32-5

Cat. No.: VC3390200

Molecular Formula: C11H15F3N2O

Molecular Weight: 248.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315366-32-5 |

|---|---|

| Molecular Formula | C11H15F3N2O |

| Molecular Weight | 248.24 g/mol |

| IUPAC Name | 1-(1-tert-butyl-3,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone |

| Standard InChI | InChI=1S/C11H15F3N2O/c1-6-8(9(17)11(12,13)14)7(2)16(15-6)10(3,4)5/h1-5H3 |

| Standard InChI Key | IJRGGQPBKIMHOE-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C(C)(C)C)C)C(=O)C(F)(F)F |

| Canonical SMILES | CC1=C(C(=NN1C(C)(C)C)C)C(=O)C(F)(F)F |

Introduction

Chemical Classification and Fundamental Structure

The compound 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one combines several structural elements that contribute to its properties and potential applications. At its core is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This pyrazole backbone is further substituted at specific positions to create the unique chemical entity.

Structural Components and Nomenclature

The name 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one can be broken down as follows:

-

1-tert-butyl: Indicates a tert-butyl group attached to nitrogen at position 1 of the pyrazole ring

-

3,5-dimethyl: Indicates methyl groups at positions 3 and 5 of the pyrazole ring

-

1H-pyrazol-4-yl: Identifies the core pyrazole structure with substitution at position 4

-

2,2,2-trifluoroethan-1-one: Describes the trifluoroethyl ketone group attached at position 4

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₁₁H₁₅F₃N₂O | Based on structural composition |

| Molecular Weight | ~260-262 g/mol | Calculated from molecular formula |

| Physical State | Crystalline solid | Based on similar pyrazole derivatives |

| Solubility | Likely soluble in organic solvents; limited water solubility | Based on functional groups present |

| Melting Point | ~120-150°C | Estimated from similar pyrazole derivatives |

Historical Context and Development

The development of functionalized pyrazoles, particularly those containing trifluoromethyl groups, has been an active area of research in organic chemistry. While the specific compound under discussion may have limited documentation, related trifluoromethyl-containing pyrazoles have been synthesized and studied for various applications . The incorporation of fluorine-containing groups into heterocyclic compounds has gained significant attention due to the unique properties these substituents impart.

Chemical Properties and Structural Analysis

Detailed Structural Features

1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one features a pyrazole core with several important substituents that define its chemical behavior. The pyrazole ring itself is an aromatic heterocycle, providing a planar structure with specific electronic characteristics.

Key Structural Elements

The compound contains several key structural elements:

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms

-

tert-Butyl Group: A bulky substituent at position 1 (on nitrogen)

-

Methyl Groups: Two methyl substituents at positions 3 and 5

-

Trifluoroethyl Ketone: A 2,2,2-trifluoroethan-1-one group at position 4

Chemical Reactivity Profiles

The reactivity of 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one is influenced by several functional elements:

Carbonyl Group Reactivity

The ketone functionality at position 4 would be expected to undergo typical carbonyl reactions, including:

-

Nucleophilic addition reactions

-

Reduction to alcohols

-

Condensation reactions

Pyrazole Ring Reactivity

The pyrazole core typically exhibits:

-

Aromatic character

-

Potential for coordination with metal ions through nitrogen atoms

-

Potential for hydrogen bonding (though hindered by the tert-butyl group at N1)

Influence of the Trifluoromethyl Group

The trifluoromethyl group is known to:

-

Enhance acidity of adjacent functional groups

-

Increase lipophilicity

-

Provide metabolic stability

-

Alter electronic distribution within the molecule

These properties make trifluoromethyl-containing compounds valuable in medicinal chemistry and materials science applications, as demonstrated by the extensive research on related trifluoromethyl-substituted pyrazoles .

Spectroscopic Characteristics

The spectroscopic properties of 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one would be characterized by several distinctive features:

NMR Spectroscopy

Based on related trifluoromethyl-containing pyrazoles , the following NMR characteristics can be anticipated:

-

¹H NMR would show:

-

Singlet for tert-butyl protons (~1.6-1.7 ppm)

-

Two singlets for the methyl groups at positions 3 and 5 (~2.2-2.5 ppm)

-

No signal for the pyrazole C-H (as position 4 is substituted)

-

-

¹³C NMR would display:

-

Signals for tert-butyl carbons (~28-30 ppm for methyls, ~58-60 ppm for quaternary)

-

Signals for methyl groups at positions 3 and 5 (~10-15 ppm)

-

Pyrazole ring carbons (~120-150 ppm)

-

Carbonyl carbon (~190-200 ppm)

-

Quartet for CF₃ carbon due to C-F coupling

-

-

¹⁹F NMR would show:

-

Signal for CF₃ group (typically around -60 to -80 ppm)

-

Synthesis Pathways and Preparation Methods

Comparative Synthesis with Related Compounds

The synthesis of related pyrazole derivatives provides valuable insights into potential approaches for preparing 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one.

Insights from Trifluoromethyl-substituted Pyrazoles

Research on 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles has shown that the regioselectivity of trifluoromethyl incorporation can be controlled through reaction conditions :

-

Using NaOH in EtOH leads to 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles

-

Using H₂SO₄ followed by cyclization in ionic liquid ([BMIM][BF₄]) and pyridine leads to 1-tert-butyl-3-trifluoromethyl-1H-pyrazoles

These findings suggest that careful control of reaction conditions could enable selective synthesis of our target compound.

Tabulated Synthetic Approaches

Comparison with Related Pyrazole Derivatives

Relationship to 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol

1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol, as described in the chemical database, shares significant structural similarity with our target compound . Both feature the same pyrazole core with identical substitution pattern (1-tert-butyl, 3,5-dimethyl) and differ only in the functionality at position 4.

Comparative Properties

The comparison of these related compounds reveals important structural relationships and potential synthetic connections:

Synthetic Relationship

The hydroxyl-containing compound could potentially serve as a precursor for synthesizing the trifluoroethyl ketone through appropriate oxidation and functionalization reactions.

Relationship to (1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Another closely related compound is (1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine , which shares the same pyrazole core structure but features a methanamine group at position 4 instead of a trifluoroethyl ketone.

Structural Comparison

The primary difference between these compounds lies in the functional group at position 4:

-

Our target compound features a trifluoroethyl ketone (electron-withdrawing)

-

(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine features a methanamine group (electron-donating)

Application Differences

The different functional groups would direct these compounds toward different applications:

-

The amine functionality in (1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine makes it potentially useful for further derivatization and hydrogen bonding interactions

-

The trifluoroethyl ketone in our target compound suggests applications in enzyme inhibition and fluorinated materials

Comparison with Trifluoromethyl-containing Pyrazoles

Research on 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles provides valuable context for understanding our target compound .

Positional Isomerism and Its Effects

In the compounds described in the literature, the trifluoromethyl group is directly attached to the pyrazole ring at either position 3 or 5 . In contrast, our target compound features a trifluoroethyl ketone at position 4.

This positional difference would affect:

Synthetic Insights

The regioselective synthesis methods described for 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles might provide insights for developing synthetic routes to our target compound . The reported conditions for controlling regioselectivity during pyrazole formation could be adapted for the synthesis of 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume